molecular formula C5H5BrN2O2 B1267282 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 82231-52-5

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1267282
CAS No.: 82231-52-5
M. Wt: 205.01 g/mol
InChI Key: XIZPNSLYWMMPNI-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound with the molecular formula C5H5BrN2O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Scientific Research Applications

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for “4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Biochemical Analysis

Biochemical Properties

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular energy metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect cells from oxidative stress induced by D-Serine . This protective effect is crucial in maintaining cellular homeostasis and preventing cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with COOH, N–H··O/N, NO2, and Br atoms . These interactions facilitate enzyme inhibition or activation and changes in gene expression, thereby modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and cellular damage . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits D-amino acid oxidase, protecting cells from oxidative stress . This interaction underscores the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles . This localization is crucial for its interaction with specific biomolecules and modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the bromination of 5-methyl-1H-pyrazole-3-carboxylic acid. One common method includes the following steps:

    Bromination: 5-methyl-1H-pyrazole-3-carboxylic acid is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position and carboxylic acid group at the 3-position make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZPNSLYWMMPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309739
Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-52-5, 861382-63-0
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Record name 82231-52-5
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Record name 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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